tris[2,6-di(nonyl)phenyl] phosphite
Description
Contextualizing Phosphite (B83602) Compounds in Advanced Materials and Synthetic Methodologies
Phosphite compounds, a class of organophosphorus esters with the general formula P(OR)₃, are integral to various facets of modern chemistry. wikipedia.org Their utility stems from the reactivity of the central phosphorus(III) atom, which possesses a lone pair of electrons, making it a potent Lewis base and nucleophile. wikipedia.org In materials science, phosphites are widely employed as secondary antioxidants and stabilizers for a range of polymers. uvabsorber.com They function by decomposing hydroperoxides, which are formed during the thermo-oxidative degradation of polymers, into non-radical, stable products. uvabsorber.comgoogle.com This process, in which the phosphite is oxidized to a phosphate (B84403), is crucial for maintaining the integrity and extending the lifespan of plastic and rubber products during high-temperature processing and long-term use. wikipedia.orggoogle.com
Beyond stabilization, phosphite-based compounds are valuable in the production of advanced materials, including nanomaterials and ceramics, where they can contribute to improved thermal stability and conductivity. academyart.edu In synthetic methodologies, phosphite esters serve as versatile reagents and ligands. As ligands in homogeneous catalysis, they are components of industrial catalysts used for processes like hydroformylation and hydrocyanation. wikipedia.org Their electronic and steric properties can be tuned by altering the organic substituents (R groups), allowing for fine control over the activity and selectivity of the metallic catalyst. Furthermore, phosphites are precursors in various chemical syntheses, including the Michaelis-Arbuzov and Perkow reactions, which are fundamental for forming phosphorus-carbon bonds and creating a wide array of organophosphorus compounds. wikipedia.org
Foundational Research Areas for Sterically Hindered Phosphite Esters
A significant area of research within organophosphite chemistry is the study of sterically hindered esters. Steric hindrance refers to the presence of bulky chemical groups surrounding the reactive phosphorus center. In tris[2,6-di(nonyl)phenyl] phosphite, the two nonyl groups on each of the three phenyl rings create a crowded environment around the central phosphite moiety. This structural feature is not an incidental detail but a deliberate design element that imparts crucial properties.
Foundational research in this area focuses on several key aspects:
Hydrolytic Stability: A primary drawback of simple phosphite esters is their susceptibility to hydrolysis, a reaction with water that breaks them down into phosphorous acid and the corresponding alcohol or phenol (B47542). google.comsmolecule.com This degradation reduces their effectiveness as stabilizers. Research has shown that increasing the steric bulk around the phosphorus atom significantly slows the rate of hydrolysis. google.comnih.gov The bulky groups physically obstruct the approach of water molecules, enhancing the compound's stability and making it more effective, particularly in polymer systems that may be exposed to moisture. google.com
Thermal Stability: Polymers are often processed at very high temperatures. Sterically hindered phosphites are investigated for their ability to remain effective under these demanding conditions without premature decomposition, ensuring the protection of the polymer melt.
Reactivity and Selectivity: The steric environment influences the phosphite's reactivity. While hindering hydrolysis, the structure must still allow the phosphorus atom to react with hydroperoxides. Research explores the balance between stability and the necessary reactivity for antioxidant activity. In catalysis, the cone angle of phosphite ligands, a measure of their steric bulk, is a critical parameter that affects the coordination environment of the metal center and, consequently, the catalyst's performance. wikipedia.org
Synergistic Effects: Academic inquiry often investigates the performance of sterically hindered phosphites in combination with other types of stabilizers, such as phenolic primary antioxidants. The goal is to identify synergistic combinations that provide a level of stabilization greater than the sum of the individual components. adishank.com
Scope and Significance of Academic Inquiry into this compound
Academic and industrial research on this compound is highly focused on its application as a high-performance polymer additive. The significance of this compound lies in its ability to enhance the durability and processability of a wide array of commercially important polymers. pishrochem.com
The primary scope of inquiry includes:
Performance as a Stabilizer: A vast body of research details its role as a secondary antioxidant in polymers such as polyvinyl chloride (PVC), polyolefins (like LLDPE and HDPE), and various synthetic rubbers. google.comadishank.comnih.gov It functions by reacting with and decomposing hydroperoxides, thereby preventing the chain reactions that lead to polymer degradation, crosslinking, and color change. google.com
Chain Extension and Melt Flow Modification: In polymers like polylactic acid (PLA) and poly(hydroxybutyrate-co-hydroxyvalerate), this compound has been studied for its role as a chain extender. sigmaaldrich.comresearchgate.netchemicalbook.com During melt processing, it can help prevent the reduction of molecular weight and improve the polymeric viscosity, which is critical for applications like packaging materials. sigmaaldrich.comchemicalbook.com
Synthesis and Purity: Research also extends to optimizing its synthesis, which typically involves the reaction of nonylphenol with phosphorus trichloride (B1173362). google.comnih.govresearchgate.net Studies focus on maximizing yield and purity while minimizing residual reactants, as these can affect the final performance and properties of the additive. google.comresearchgate.net
The data below summarizes key properties and established applications of this compound based on extensive research findings.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇₂H₁₂₃O₃P | smolecule.com |
| Appearance | Clear, pale yellow viscous liquid | adishank.com |
| Specific Gravity at 25°C | 0.985–0.996 g/mL | adishank.com |
| Refractive Index at 25°C | 1.526–1.530 | adishank.com |
| Phosphorus Content % | 3.9–4.3 | adishank.com |
| Flash Point | 207°C (closed cup) | sigmaaldrich.comsigmaaldrich.com |
| Water Solubility | Practically insoluble | nih.govwikipedia.org |
| Polymer Type | Function | Reference |
|---|---|---|
| Polyvinyl Chloride (PVC) | Stabilizer, Antioxidant | adishank.comnih.govnih.gov |
| Polyolefins (LLDPE, HDPE) | Stabilizer, Antioxidant | nih.govnih.gov |
| Synthetic Rubbers (SBR, NBR, EPDM, SIS) | Stabilizer, Prevents viscosity increase | adishank.comnih.gov |
| Polyesters | Process Stabilizer | adishank.com |
| Polyamide 6 (PA6) | Protection from oxidative degradation | sigmaaldrich.comchemicalbook.com |
| Poly(hydroxybutyrate-co-hydroxyvalerate) | Chain extender, Improves viscosity | sigmaaldrich.comchemicalbook.com |
| Polylactic Acid (PLA) | Chain extender, Stabilizes molecular weight | researchgate.net |
Properties
CAS No. |
71302-73-3 |
|---|---|
Molecular Formula |
C72H123O3P |
Molecular Weight |
1067.7 g/mol |
IUPAC Name |
tris[2,6-di(nonyl)phenyl] phosphite |
InChI |
InChI=1S/C72H123O3P/c1-7-13-19-25-31-37-43-52-64-58-49-59-65(53-44-38-32-26-20-14-8-2)70(64)73-76(74-71-66(54-45-39-33-27-21-15-9-3)60-50-61-67(71)55-46-40-34-28-22-16-10-4)75-72-68(56-47-41-35-29-23-17-11-5)62-51-63-69(72)57-48-42-36-30-24-18-12-6/h49-51,58-63H,7-48,52-57H2,1-6H3 |
InChI Key |
NUXKQWGPOCWAKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C(=CC=C1)CCCCCCCCC)OP(OC2=C(C=CC=C2CCCCCCCCC)CCCCCCCCC)OC3=C(C=CC=C3CCCCCCCCC)CCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Molecular Engineering of Tris 2,6 Di Nonyl Phenyl Phosphite
Established Synthetic Routes to Tris[2,6-di(nonyl)phenyl] Phosphite (B83602)
The industrial production of tris[2,6-di(nonyl)phenyl] phosphite has historically relied on two primary synthetic methodologies: direct phosphorylation of the corresponding phenol (B47542) with phosphorus trihalides and transesterification from other phosphite esters. Both routes offer distinct advantages and are selected based on factors such as raw material availability, desired product purity, and process economics.
Phosphorylation Reactions Utilizing Phosphorus Trihalides
The most common and direct method for synthesizing this compound is the reaction of 2,6-dinonylphenol with a phosphorus trihalide, most notably phosphorus trichloride (B1173362) (PCl₃). smolecule.comresearchgate.netnih.govnih.gov This reaction is a nucleophilic substitution where three molecules of the sterically hindered phenol react with one molecule of phosphorus trichloride.
This process is typically carried out in the presence of an organic catalyst to facilitate the reaction. smolecule.comnih.govnih.gov The reaction mechanism proceeds in a series-parallel fashion, where the chlorine atoms on the phosphorus trichloride are replaced sequentially by the nonylphenol groups. researchgate.net The formation of intermediates such as mono(nonylphenyl)chlorophosphite and di(nonylphenyl)chlorophosphite occurs before the final product is obtained. researchgate.net
A significant challenge in the synthesis of sterically hindered aryl phosphites like this compound is the steric hindrance imposed by the ortho-alkyl groups (the nonyl groups in this case). google.com This hindrance can significantly slow down the reaction rate and may lead to incomplete reactions, leaving substantial quantities of partially reacted intermediates in the final product if not properly managed. google.com For this reason, the use of effective catalysts is often crucial to achieve acceptable yields and product quality. google.com The reaction is highly exothermic, and the addition of phosphorus trichloride is carefully controlled. researchgate.net Hydrogen chloride (HCl) is liberated as a by-product during the reaction and must be removed, often by heating or passing an inert gas like nitrogen through the reaction mixture. google.comgoogle.com
Transesterification Processes Involving Aromatic Phosphite Precursors
An alternative synthetic route is the transesterification of a more reactive, less sterically hindered aromatic phosphite precursor, such as triphenyl phosphite. In this process, the precursor phosphite is reacted with 2,6-dinonylphenol. The general reaction is as follows:
P(OAr)₃ + 3 (C₉H₁₉)₂C₆H₃OH ⇌ [ (C₉H₁₉)₂C₆H₃O ]₃P + 3 ArOH (where Ar is an unsubstituted or less hindered aryl group)
This equilibrium reaction is driven towards the formation of the desired product by removing the displaced phenol (e.g., phenol) from the reaction mixture, typically through distillation under reduced pressure. epo.orgjustia.com This method can be advantageous for producing a product with a very low content of the starting phenol. epo.org The process can be conducted in one or more stages. For instance, a multi-step transesterification can be employed, first reacting a triaryl phosphite with a polyol, followed by a second transesterification with a substituted phenol to create complex phosphite structures. justia.com This highlights the versatility of the transesterification approach in synthesizing tailored phosphite esters. justia.com
Advancements in Synthetic Strategies for High-Purity this compound
The demand for high-purity this compound, particularly for applications where hydrolytic stability and minimal leaching are critical, has driven significant advancements in its synthesis and purification. A key issue in the standard phosphorylation process is the presence of impurities such as residual chlorides, unreacted nonylphenol, and acidic by-products, which can compromise the performance and stability of the final product. google.comjustia.com
An improved process has been developed to address these purity concerns. This strategy involves using a significant excess of nonylphenol (e.g., 6% or more by weight) during the reaction with phosphorus trichloride. google.comjustia.com The large excess of one reactant helps to drive the reaction to completion, ensuring that all the phosphorus trichloride is consumed and minimizing the levels of partially reacted, chlorine-containing intermediates. google.comjustia.com
While this approach effectively reduces chloride content and acid number, it results in a crude product containing a significant amount of free nonylphenol. google.com A crucial advancement has been the implementation of a post-synthesis purification step using thin-film distillation. google.comjustia.com This technique is highly effective at separating the less volatile this compound from the more volatile excess nonylphenol under vacuum. google.com This process can successfully reduce the free nonylphenol content to less than 0.1 weight percent and the residual chloride level to 90 ppm or less. nih.gov
| Parameter | Conventional Process | Advanced Process (Excess Phenol + Distillation) |
| Nonylphenol Stoichiometry | 2-6% excess | >6% excess (e.g., 8%) |
| Driving Force | Standard reaction conditions | Law of Mass Action (forced completion) |
| Key Impurity | Residual chlorides, partially reacted intermediates | Excess free nonylphenol (before purification) |
| Purification Method | Standard stripping | Thin-film distillation |
| Final Nonylphenol Content | Higher levels | < 0.1 wt % |
| Final Chloride Level | Higher levels | < 90 ppm |
| Final Acid Number | Higher levels | < 0.1 |
This table summarizes the comparison between conventional and advanced synthetic strategies for high-purity this compound based on published process improvements. nih.govgoogle.comjustia.com
Further refinements to improve product quality include treating the raw product with acid sequestering agents, such as certain amines, to enhance hydrolytic stability. google.com For other related phosphites, the development of continuous flow synthesis in microreactors represents a major strategic advancement, drastically reducing reaction times and improving efficiency and safety, a technique potentially applicable to hindered phosphites as well. acs.org
Control of Molecular Architecture and Regioselectivity in Hindered Aryl Phosphite Synthesis
The specific molecular architecture of this compound is central to its function. The term "regioselectivity" in this context primarily refers to the placement of the nonyl groups on the phenyl rings. This is controlled not during the phosphorylation step, but during the synthesis of the 2,6-dinonylphenol precursor. The synthesis of this precursor must be highly regioselective to ensure the correct final molecular structure.
The primary challenge during the phosphite synthesis itself is overcoming the significant steric hindrance from the two bulky nonyl groups positioned ortho to the hydroxyl group. google.com This steric crowding greatly inhibits the approach of the phosphorus reagent to the oxygen atom, making the formation of ortho-tertiary alkyl aryl phosphites particularly difficult compared to less hindered analogues. google.com
Achieving a high yield of the desired trisubstituted phosphite requires careful control over reaction conditions and, critically, the use of catalysts. google.com While early methods sometimes used stoichiometric quantities of bases like triethylamine (B128534) to act as hydrogen chloride scavengers and drive the reaction, modern approaches focus on catalytic systems. google.com Derivatives of mercaptothiazole or dithiocarbamic acid have been disclosed as effective catalysts for the reaction between a phosphorus trihalide and an ortho-tertiary alkyl phenolic compound. google.com The selection of an appropriate catalyst is key to ensuring that the reaction proceeds to completion without requiring excessively long reaction times or harsh conditions that could lead to side reactions. google.com
The precise control of molecular architecture is a broader theme in organophosphorus chemistry. For example, in the development of phosphite-containing ligands for asymmetric catalysis, the specific arrangement of bulky groups around the phosphorus atom is meticulously engineered to create a chiral environment that directs the stereochemical outcome of a catalytic reaction. nih.govacs.org Similarly, in the design of phosphorus-based flame retardants, systematic control over the molecular architecture, such as the ratio of P-O to P-N bonds, allows for the fine-tuning of decomposition pathways and performance characteristics. researchgate.net These examples underscore the principle that precise control over the synthesis of molecules like this compound is essential for achieving their desired physical and chemical properties.
Coordination Chemistry of Tris 2,6 Di Nonyl Phenyl Phosphite As a Ligand in Organometallics
Steric and Electronic Characteristics Influencing Tris[2,6-di(nonyl)phenyl] Phosphite (B83602) Ligand Behavior
The behavior of tris[2,6-di(nonyl)phenyl] phosphite as a ligand is dictated by a combination of its steric and electronic properties. The most defining feature is its significant steric bulk, a direct consequence of the two nonyl groups positioned at the ortho positions of each of the three phenyl rings. This arrangement creates a sterically crowded environment around the central phosphorus atom.
Steric Parameters:
Electronic Parameters:
The electronic properties of phosphite ligands are characterized by their σ-donating and π-accepting abilities. The σ-donation occurs from the phosphorus lone pair to a vacant metal orbital, while the π-acceptance involves the back-donation of electron density from filled metal d-orbitals into the low-lying σ* orbitals of the P-O bonds.
The electronic nature of phosphite ligands can be assessed using Tolman's electronic parameter (TEP), which is derived from the CO stretching frequencies of [Ni(CO)₃(L)] complexes. acs.org Generally, phosphites are considered to be strong π-acceptors due to the electronegativity of the oxygen atoms, which lowers the energy of the P-O σ* orbitals. mdpi.com This strong π-acidity, coupled with moderate σ-donating ability, makes them valuable ligands in catalysis. While a specific TEP value for this compound is not documented, it is expected to exhibit strong π-acceptor characteristics typical of aryl phosphites. researchgate.netacs.org
Fundamental Studies on Metal-Phosphite Complexation
The coordination of this compound to a metal center is a fundamental aspect of its application in catalysis. The large steric profile of the ligand plays a crucial role in determining the coordination number and geometry of the resulting metal complexes.
Analysis of Monodentate Coordination Modes in Transition Metal Complexes
Due to its structure, this compound exclusively acts as a monodentate ligand, coordinating to a metal center through its single phosphorus atom. In catalytic systems, particularly in rhodium-catalyzed hydroformylation, the formation of monoligated metal complexes is often proposed, especially with bulky phosphite ligands. scispace.comliv.ac.uk The steric bulk of this compound would strongly favor the formation of such species, preventing the coordination of multiple phosphite ligands to a single metal center, which could otherwise lead to catalyst deactivation.
Impact of Bulky Aryl Substituents on Coordination Geometry and Complex Stability
The bulky 2,6-di(nonyl)phenyl substituents have a profound impact on the coordination geometry and stability of the metal complexes. The steric repulsion between the ligands can influence the bond angles and distances within the coordination sphere. researchgate.net For instance, in square planar or octahedral complexes, the bulky nature of this ligand would likely lead to distortions from ideal geometries.
Furthermore, the steric bulk can enhance the stability of the metal complexes. The large substituents can create a "protective pocket" around the metal center, shielding it from undesirable reactions that could lead to catalyst decomposition. acs.org This steric protection is a key factor in the enhanced stability and activity observed in many catalytic systems employing bulky phosphite ligands. For example, in hydroformylation reactions, bulky phosphites have been shown to improve catalyst stability and promote higher reaction rates for sterically hindered olefins. scispace.comrsc.org
Spectroscopic Elucidation of Metal-Tris[2,6-di(nonyl)phenyl] Phosphite Interactions
Spectroscopic techniques are invaluable for characterizing the interaction between this compound and metal centers. The most informative methods include ³¹P Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
³¹P NMR Spectroscopy:
³¹P NMR spectroscopy is a powerful tool for studying phosphorus-containing ligands and their metal complexes. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. Upon coordination to a metal, the ³¹P chemical shift of the phosphite ligand undergoes a "coordination shift" (Δδ = δcomplex - δligand). researchgate.net The magnitude and direction of this shift provide insights into the nature of the metal-ligand bond. For phosphite ligands, coordination to a transition metal typically results in a significant downfield shift in the ³¹P NMR spectrum. While specific data for this compound complexes is scarce, a study on the free ligand showed a ³¹P NMR signal at approximately 117 ppm. ucl.ac.uk
Infrared (IR) Spectroscopy:
Catalytic Applications and Mechanistic Investigations Involving Tris 2,6 Di Nonyl Phenyl Phosphite
Homogeneous Catalysis with Tris[2,6-di(nonyl)phenyl] Phosphite (B83602) Ligands
Tris[2,6-di(nonyl)phenyl] phosphite is characterized by significant steric bulk conferred by the two nonyl groups at the ortho positions of each phenyl ring. This feature is paramount in defining its potential behavior in a catalytic setting, primarily by influencing the coordination environment of a metal center.
Asymmetric Hydrogenation of Prochiral Substrates
Asymmetric hydrogenation is a powerful technique for creating chiral molecules, which relies on the transfer of chirality from a catalyst to a prochiral substrate. wikipedia.org A fundamental requirement for the catalyst is that it must be chiral itself to induce enantioselectivity. The ligands coordinated to the metal center are the most common source of this chirality. wikipedia.org
This compound is an achiral molecule. It does not possess any stereogenic centers or axial chirality. Consequently, its use as the primary ligand in a hydrogenation catalyst would not result in an asymmetric reaction. The scientific literature on asymmetric hydrogenation overwhelmingly focuses on the design and application of chiral phosphine (B1218219) and phosphite ligands. wikipedia.orgacs.org These ligands, such as those derived from BINOL (1,1'-bi-2-naphthol) or with stereogenic phosphorus atoms, create a chiral pocket around the metal's active site, which forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. acs.orgbohrium.com Therefore, this compound is not a suitable ligand for this particular application.
Rhodium-Catalyzed Hydroformylation of Olefins
Rhodium-catalyzed hydroformylation is one of the most significant industrial processes for the synthesis of aldehydes from olefins and syngas (a mixture of CO and H₂). wikipedia.org The choice of ligand coordinated to the rhodium center is critical for controlling both the rate of reaction and the regioselectivity—the ratio of the desired linear aldehyde (n) to the branched aldehyde (iso). mdpi.com
Bulky phosphite ligands are known to be highly effective in this process, often creating more active catalysts than their phosphine counterparts. researchgate.net The strong π-acceptor properties of phosphites facilitate the dissociation of CO from the rhodium center, a key step in the catalytic cycle. The steric bulk of the ligand influences the number of ligand molecules that can coordinate to the metal and affects the geometry of the active species, which in turn dictates the regioselectivity. cmu.edu For instance, the use of bulky ligands generally favors the formation of the linear aldehyde, which is often the more desired product.
While direct studies employing this compound are scarce, extensive research has been conducted on structurally similar bulky ligands like tris(2,4-di-tert-butylphenyl)phosphite. researchgate.netwikipedia.org The findings for this class of ligands show that steric hindrance is a key parameter for achieving high n/iso ratios.
Table 1: Representative Data on the Effect of Ligand Steric Bulk in Rhodium-Catalyzed Hydroformylation of 1-Octene This table presents generalized data to illustrate the established principles of how ligand structure impacts catalytic performance in rhodium-catalyzed hydroformylation. Actual results can vary based on specific reaction conditions.
| Ligand | Key Feature | Typical n/iso Ratio | Relative Activity |
| Triphenylphosphine | Moderate Bulk | 2-4 : 1 | Moderate |
| Triphenyl phosphite | Less Bulky, π-acceptor | ~2 : 1 | High |
| Tris(2,4-di-tert-butylphenyl)phosphite | High Steric Bulk | >10 : 1 | Very High |
Based on these principles, this compound, with its significant steric hindrance around the phosphorus atom, would be expected to be a highly effective ligand for promoting linear-selective hydroformylation.
Asymmetric Conjugate Addition Reactions
Similar to asymmetric hydrogenation, the asymmetric conjugate addition (or Michael addition) of nucleophiles to electron-deficient olefins requires a chiral catalyst to achieve enantioselectivity. mdpi.com Recent advancements in this field have heavily relied on two main strategies: catalysis with chiral metal complexes or the use of metal-free organocatalysts. mdpi.comorganic-chemistry.org In both approaches, the catalyst's chirality is essential for controlling the facial selectivity of the nucleophilic attack on the substrate.
As an achiral ligand, this compound cannot be used to induce enantioselectivity in these reactions. The catalysts that are successful in this domain employ intricate chiral ligands designed to create a specific three-dimensional environment around the active site.
Cross-Coupling and Other Functionalization Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The mechanism of these reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. acs.org Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.
Bulky, electron-rich phosphine ligands are widely used because they promote the formation of monoligated L₁Pd(0) species, which are highly active in the oxidative addition step. acs.org While phosphine ligands are more common, phosphites can also be employed. The use of bulky phosphites like tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) has been noted to generate highly reactive, coordinatively unsaturated palladium species. acs.org
However, the primary role of this compound (often referred to by its trade name TNPP) reported in the literature is as a stabilizer or antioxidant in polymer formulations, where it functions by reducing hydroperoxides. google.com There is a lack of specific research demonstrating its use as a primary ligand in catalytic cross-coupling reactions for the synthesis of small molecules. While its steric bulk could theoretically favor the formation of active monoligated species, its application in this context has not been established.
Elucidation of Catalytic Cycle Mechanisms and Rate-Determining Steps
Understanding the catalytic cycle is key to optimizing a reaction. For catalysts employing phosphite ligands, mechanistic studies often focus on identifying the resting state of the catalyst and the turnover-limiting step.
Ligand Dynamics and Active Site Characterization
For a bulky monodentate ligand like this compound, its dynamics and role in characterizing the active site are governed by its steric and electronic properties.
In a process like rhodium-catalyzed hydroformylation, the catalytic cycle involves several key intermediates (Scheme 2). The active catalyst is generally considered to be a rhodium hydride complex, such as [HRh(CO)₂(L)₂], where L is the phosphite ligand.
Scheme 2: Simplified Catalytic Cycle for Rhodium-Catalyzed Hydroformylation (A simplified representation of the generally accepted mechanism)
Ligand Substitution: The phosphite ligand (L) displaces CO from the rhodium precursor.
Olefin Coordination: The alkene substrate coordinates to the rhodium center.
Migratory Insertion: The alkene inserts into the Rh-H bond, forming a rhodium-alkyl intermediate. The regioselectivity (n vs. iso) is determined at this stage and is heavily influenced by the steric bulk of the ligand L. A bulky ligand like this compound would sterically favor the formation of the linear alkyl group.
CO Insertion: A CO molecule inserts into the rhodium-alkyl bond to form a rhodium-acyl species.
Oxidative Addition & Reductive Elimination: Oxidative addition of H₂ followed by reductive elimination of the aldehyde product regenerates the active catalyst.
The steric bulk of this compound plays a critical role in this cycle. It prevents the formation of inactive rhodium clusters or dimers, thereby increasing the catalyst's lifetime and activity. researchgate.net The large cone angle of the ligand creates a well-defined, open coordination site that allows for the binding of the olefin but also directs its insertion to minimize steric clashes, thus favoring the linear product. The dynamic process of ligand association and dissociation is crucial, and the use of a bulky, monodentate ligand allows for the necessary flexibility at the metal center to accommodate the various intermediates in the catalytic cycle. bohrium.comnih.gov
Stereochemical Control and Enantioselectivity Rationalization
The precise control of stereochemistry at a catalytic center is fundamental to the synthesis of chiral molecules. In asymmetric catalysis, the ligand bound to the metal center plays a pivotal role in dictating the spatial arrangement of the substrate, thereby determining the stereochemical outcome of the reaction. Bulky phosphite ligands, such as this compound, are instrumental in creating a well-defined and sterically hindered chiral pocket around the metal. This steric hindrance is a key factor in achieving high levels of enantioselectivity.
The this compound ligand is characterized by its significant steric bulk, arising from the two nonyl groups positioned at the ortho positions of each of the three phenyl rings attached to the phosphorus atom. This substitution pattern creates a congested environment that severely restricts the possible coordination geometries of a substrate at the metal center. Consequently, the substrate is forced to approach the catalyst from a specific trajectory that minimizes steric clashes with the bulky ligand framework. This directed approach is the basis for the observed stereochemical control.
The rationalization of enantioselectivity in reactions employing such bulky phosphite ligands can often be understood using quadrant diagrams. nih.gov In this model, the space around the metal center is divided into four quadrants, with the ligand's bulky groups occupying some of these quadrants and creating steric barriers. For a prochiral substrate, the two enantiotopic faces will have different steric interactions with the ligand-occupied quadrants. The transition state leading to the major enantiomer will be the one where the substrate is oriented to minimize these unfavorable steric interactions. For instance, in the case of a catalyst bearing this compound, the voluminous di(nonyl)phenyl groups would effectively block two quadrants, leaving the other two relatively open for the substrate to bind. recercat.cat The preferred enantiomer is the one that results from the substrate binding in the less sterically hindered quadrants.
The conformational flexibility of the phosphite ligand can also be a critical factor. nih.gov Different elementary steps in a catalytic cycle may favor different ligand conformations to achieve both high reactivity and high enantioselectivity. nih.gov For example, a more distorted, higher-energy conformation might be necessary during the enantioselectivity-determining step to maximize the steric differentiation between the two prochiral faces of the substrate. nih.gov
The influence of ligand structure on enantioselectivity is a well-established principle in asymmetric catalysis. While specific data for this compound is not extensively documented in comparative studies, the general trend observed with analogous bulky phosphite ligands demonstrates that increasing the steric bulk of the ligand often leads to higher enantiomeric excesses (ee).
Table 1: Illustrative Enantioselectivities with Bulky Phosphite Ligands in Asymmetric Reactions
| Catalyst/Ligand System | Reaction Type | Substrate | Enantiomeric Excess (ee) |
| Rh-TADDOL-derived phosphite | Asymmetric Hydroboration | Allylic 1,1-disubstituted aryl alkene | High ee |
| Pd-PHOX-based phosphite-oxazoline | Allylic Substitution | Various | Up to 99% |
| Ir-Phosphite-thioether | Asymmetric Hydrogenation | Cyclic β-enamides | Up to 99% |
| Rh-Calix nih.govarene diphosphite | Asymmetric Hydrogenation | α-dehydroamino esters | High conversion, good ee |
This table presents data from analogous systems to illustrate the effectiveness of bulky phosphite ligands in achieving high enantioselectivity. Specific results for this compound may vary.
Strategies for Heterogenization and Catalyst Recovery
A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products, which hinders its recovery and reuse. e-bookshelf.de This is a particularly important consideration for catalysts containing expensive metals or complex, synthetically demanding ligands like this compound. To address this, various strategies for the heterogenization of homogeneous catalysts and for catalyst recovery have been developed. e-bookshelf.dersc.org
Heterogenization Strategies
Heterogenization involves immobilizing the homogeneous catalyst onto an insoluble support, thereby rendering it a solid phase that can be easily separated by filtration. researchgate.net This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts. e-bookshelf.de
Immobilization on Polymeric Supports: The this compound ligand could be chemically modified to include a functional group that allows it to be covalently attached to a polymer backbone, such as polystyrene or other cross-linked polymers. researchgate.net Alternatively, the metal complex itself can be encapsulated within the pores of a polymeric material.
Immobilization on Inorganic Supports: Silica and alumina (B75360) are common inorganic supports for catalyst immobilization. The surface of these materials can be functionalized with groups that can coordinate to the metal center or the phosphite ligand.
Dendrimer-Supported Catalysts: Attaching the catalyst to a dendrimer creates a macromolecular catalyst that is soluble but can be separated from smaller product molecules by techniques like nano-filtration or precipitation. researchgate.net
Biphasic Catalysis: The catalyst can be dissolved in a solvent that is immiscible with the solvent containing the reactants and products. This allows for the reaction to occur at the interface, with the catalyst remaining in its phase for easy separation and recycling.
Catalyst Recovery Methods
In cases where the catalyst remains in the homogeneous phase, specific methods can be employed for its recovery.
Oxidative Extraction: A common method for recovering phosphine and phosphite ligands involves the oxidation of the ligand. google.comgoogle.com After the catalytic reaction, an oxidizing agent is added to the mixture, which converts the this compound to its corresponding phosphate (B84403). The resulting metal oxide can then be removed by extraction with a suitable organic solvent. google.comgoogle.com The oxidized phosphite ligand can then be isolated and subsequently reduced back to the original phosphite, allowing for its reuse. google.com
Micellar Enhanced Ultrafiltration (MEUF): This technique involves trapping the catalyst within micelles formed by surfactants. nih.gov The resulting larger aggregates can then be separated from the product solution using an ultrafiltration membrane. nih.gov The catalyst can be recovered from the micellar phase for reuse.
Solvent Precipitation/Extraction: The solubility of the catalyst can be manipulated by changing the solvent system or temperature, causing it to precipitate out of the solution for recovery by filtration. Solvent extraction using a solvent in which the catalyst is highly soluble, but the product is not, is another viable method. plos.org
Table 2: Comparison of Heterogenization and Recovery Strategies
| Strategy | Description | Advantages | Disadvantages |
| Immobilization on Solid Supports | Catalyst is covalently bonded or physically adsorbed onto a solid matrix (e.g., polymer, silica). | Easy separation by filtration; potential for use in continuous flow reactors. e-bookshelf.de | Potential for reduced catalytic activity/selectivity; leaching of the metal or ligand. researchgate.net |
| Dendrimer Support | Catalyst is attached to a large, soluble dendrimer molecule. | High catalyst loading; can be separated by nano-filtration. researchgate.net | Synthesis of dendrimers can be complex and costly. |
| Biphasic Catalysis | Catalyst resides in a separate liquid phase from reactants/products. | Simple separation by decantation; continuous operation is possible. | Mass transfer limitations between phases can reduce reaction rates. |
| Oxidative Extraction | Phosphite ligand is oxidized, extracted, and then reduced for reuse. google.comgoogle.com | Can achieve high recovery rates of the valuable ligand. | Requires additional chemical steps (oxidation and reduction). |
| Micellar Enhanced Ultrafiltration (MEUF) | Catalyst is encapsulated in micelles and separated by membrane filtration. nih.gov | Applicable to a wide range of catalysts; high retention of the catalyst. nih.gov | Requires the use of surfactants; potential for membrane fouling. |
These strategies provide viable pathways to improve the economic and environmental sustainability of catalytic processes that utilize valuable and complex ligands such as this compound.
Research on Tris 2,6 Di Nonyl Phenyl Phosphite As a Polymer Stabilization Additive
Mechanism of Action as a Secondary Antioxidant in Polymeric Systems
Tris[2,6-di(nonyl)phenyl] phosphite (B83602) functions as a secondary antioxidant, primarily by decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers. This action inhibits the autocatalytic cycle of degradation.
Hydroperoxide Decomposition Pathways by Tris[2,6-di(nonyl)phenyl] Phosphite
The principal mechanism by which this compound and other phosphite antioxidants stabilize polymers is through the stoichiometric decomposition of hydroperoxides (ROOH) into non-radical, stable products. This process prevents the homolytic cleavage of hydroperoxides into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which would otherwise initiate and propagate polymer degradation. The general reaction is the reduction of hydroperoxides to alcohols, while the phosphite is oxidized to a phosphate (B84403).
The decomposition of hydroperoxides by phosphites like this compound is a non-radical, ionic process. For instance, the reaction with cumene (B47948) hydroperoxide has been shown to follow second-order kinetics. smolecule.com In low-density polyethylene (B3416737) (LDPE), the addition of tris(nonylphenyl) phosphite (TNPP), a closely related compound, has been observed to decrease the concentration of hydroperoxides by as much as 78% after 500 hours at 90°C. smolecule.com
Role in Mitigating Thermal and Oxidative Degradation in Polymers
By preventing the buildup of hydroperoxides, this compound effectively mitigates the thermal and oxidative degradation of polymers. During processing at high temperatures, the presence of this phosphite stabilizer helps to maintain the molecular weight and melt flow properties of the polymer. It also plays a crucial role in preserving the physical and mechanical properties of the final product over its service life by preventing long-term thermal degradation. researchgate.net The sterically hindered nonylphenyl groups in the molecule contribute to its hydrolytic stability, allowing it to remain effective even in humid environments. smolecule.com
Synergistic Stabilization Effects with Co-additives
The performance of this compound is significantly enhanced when used in combination with other types of stabilizers, a phenomenon known as synergism.
Combinatorial Effects with Hindered Phenolic Antioxidants
A well-established synergistic relationship exists between phosphite antioxidants and hindered phenolic primary antioxidants. specialchem.comspecialchem.com While the phosphite decomposes hydroperoxides, the hindered phenol (B47542) scavenges peroxy radicals (ROO•), which are key species in the chain propagation step of oxidation. This dual approach, targeting different stages of the degradation cycle, provides a more comprehensive stabilization system. smolecule.com
Research indicates that the combination of a phosphite like tris(2,4-di-tert-butylphenyl) phosphite with a hindered phenol like pentaerythritol (B129877) tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) is particularly effective in preventing polymer degradation during processing. specialchem.com In polypropylene (B1209903), combining tris(nonylphenyl) phosphite with a hindered phenol was found to increase the oxidative induction time (OIT) by 40% compared to using either stabilizer alone. smolecule.com Furthermore, some studies suggest that phosphites can regenerate the active form of the phenolic antioxidant from its oxidized state, further enhancing the synergistic effect. smolecule.com
Interactions with Hindered Amine Light Stabilizers (HALS) and Other Functional Additives
The interaction between phosphite antioxidants and Hindered Amine Light Stabilizers (HALS) is more complex and can result in either synergistic or antagonistic effects. cnrs.frcnrs.fr HALS function primarily by scavenging alkyl radicals through a regenerative cycle involving nitroxyl (B88944) radicals. cnrs.fr While both phosphites and HALS contribute to polymer stability, their mechanisms can sometimes interfere with one another.
Some studies have reported synergistic effects between phosphites and HALS, particularly in improving thermal stability. cnrs.fr However, antagonistic effects have also been observed, where the combination of a phosphite and a HALS leads to a faster consumption of both stabilizers without a corresponding increase in polymer protection. cnrs.fr The nature of the interaction appears to depend on the specific chemical structures of the phosphite and HALS, the polymer matrix, and the processing and aging conditions. cnrs.frsemanticscholar.org Thioethers, another class of secondary antioxidants, can have a negative interaction with HALS. specialchem.com
Performance Assessment in Diverse Polymer Matrices
This compound and similar phosphite antioxidants are utilized in a wide array of polymers to enhance their stability. nih.govnih.govutwente.nlgoogle.com Their performance is typically evaluated by monitoring changes in key polymer properties during processing and aging.
Commonly used polymers that benefit from the addition of this phosphite include polyolefins like polyethylene (PE) and polypropylene (PP), as well as polyesters and poly(vinyl chloride). nih.govnih.gov In polyolefins, the addition of phosphites helps to control the melt flow index (MFI) during multiple extrusion passes, which is a measure of the polymer's process stability. tappi.org
The effectiveness of stabilization packages is often quantified using techniques such as Oxidative Induction Time (OIT) measurements by Differential Scanning Calorimetry (DSC). specialchem.comnetzsch.commdpi.com A longer OIT indicates greater resistance to oxidation. For example, the addition of recovered Irgafos P-168 (tris(2,4-di-tert-butylphenyl)phosphite) to a polypropylene matrix significantly increased the OIT from 8 minutes to 13 minutes. mdpi.com
The following tables present illustrative data on the performance of phosphite antioxidants in polymer stabilization.
Table 1: Melt Flow Ratio of LLDPE with Different Stabilizer Formulations
| Formulation | Melt Flow Ratio (5th Pass / 1st Pass) |
| Control (with TNPP) | 1.2 |
| Formulation A (alternative) | 1.3 |
| Formulation B (alternative) | 1.4 |
| This table is based on conceptual data presented in technical literature discussing the replacement of TNPP in LLDPE film grades. The melt flow ratio indicates the change in melt viscosity after multiple extrusions, with a lower value suggesting better processing stability. tappi.org |
Table 2: Oxidative Induction Time (OIT) of Polypropylene with Different Antioxidants
| Antioxidant System | OIT at 200°C (minutes) |
| Unstabilized PP | < 1 |
| PP + Hindered Phenol | 10 |
| PP + Phosphite | 8 |
| PP + Hindered Phenol + Phosphite | 14 |
| This table provides a representative example of the synergistic effect between a hindered phenol and a phosphite antioxidant on the oxidative stability of polypropylene. The data is illustrative and based on general findings in the field. smolecule.commdpi.com |
Table 3: Performance of Phosphites in Polypropylene during Accelerated Aging
| Antioxidant | Concentration (wt%) | Time to Embrittlement (hours at 115°C) |
| Commercial Phenolic A | 0.1 | 250 |
| Commercial Phenolic B | 0.1 | 300 |
| Synthesized Phosphite I | 0.1 | 450 |
| Synthesized Phosphite II | 0.1 | 520 |
| This table is based on research comparing the long-term heat aging performance of synthesized phosphites with commercial phenolic antioxidants in polypropylene. researchgate.net |
Table of Compound Names
| Abbreviation / Trade Name | Chemical Name |
| TNPP | Tris(nonylphenyl) phosphite |
| LDPE | Low-Density Polyethylene |
| HALS | Hindered Amine Light Stabilizers |
| PE | Polyethylene |
| PP | Polypropylene |
| MFI | Melt Flow Index |
| OIT | Oxidative Induction Time |
| DSC | Differential Scanning Calorimetry |
| Irgafos P-168 | Tris(2,4-di-tert-butylphenyl)phosphite |
| LLDPE | Linear Low-Density Polyethylene |
| PVC | Poly(vinyl chloride) |
| Irganox 1010 | Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) |
| Tinuvin 770 | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate |
| TLP | Aliphatic phosphite |
| P-EPQ | Tetrakis(2,4-di-tert-butylphenyl) 4,4'-biphenylene diphosphonite |
| Irganox 1076 | Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate |
| Irganox 1330 | 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene |
| Anox 20 | Tetrakismethylene (3,5-di-t-butyl-4-hydroxy- hydrocinnamate) methane |
| Naugard P | Tris(monononylphenyl)phosphite |
| Orox PK | Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline |
| TDBP | Tris(2,4-di-tert-butylphenyl) phosphite |
| CYANOX 1790 | 1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate |
| IRGANOX 245 | Ethylenebis(oxyethylene)bis-(3-(5-tert-butyl-4-hydroxy-m-tolyl)-propionate) |
| Sumilizer GA-80 | 3,9-Bis(2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
| BHT | 2,6-Dibutyl-4-methylphenol |
| TINUVIN 622LD | Dimethyl succinate (B1194679) polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol |
| TINUVIN 765 | Bis(1,2,2,6,6-pentamethyl-4-piperidyl)sebacate |
| SANOL LS-2626 | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate |
| LS-765 | Bis(1,2,2,6,6-pentamethyl-4-piperidyl)sebacate |
Studies on Long-Term Polymer Durability and Processing Stability
Research into the efficacy of specific phosphite antioxidants is crucial for advancing polymer stabilization technologies. While extensive data exists for common commercial stabilizers, specific research on this compound is not widely available in public literature. However, the principles of its function and its expected high performance can be understood by examining studies on structurally similar, highly sterically hindered phosphites. The substitution at both ortho-positions (2 and 6) on the phenyl rings by nonyl groups is a key structural feature designed to enhance stability and performance.
The primary role of phosphite stabilizers is to protect the polymer during high-temperature processing, such as extrusion and molding. They function as secondary antioxidants, decomposing hydroperoxides that are formed through oxidation of the polymer, thus preventing chain scission and crosslinking. researchgate.netgoogle.com This action preserves the polymer's mechanical properties and aesthetic qualities.
A critical characteristic for a phosphite stabilizer is its hydrolytic stability, as premature hydrolysis can lead to the formation of acidic species that may corrode processing equipment and reduce the stabilizer's effectiveness. google.com The bulky alkyl groups at the ortho positions of the phenyl ring, as in the case of this compound, create significant steric hindrance around the central phosphorus atom. This steric shielding is known to dramatically improve resistance to hydrolysis compared to less hindered or unhindered phosphites. google.com For instance, phosphites with hindered alkyl groups at the ortho and para positions are noted for their resistance to hydrolysis due to this steric hindrance. google.com
Processing Stability
During polymer processing, the combination of high temperatures and mechanical shear can initiate degradation. This compound, like other phosphite esters, is designed to counteract these effects. Its effectiveness is typically measured by its ability to maintain the polymer's melt flow index (MFI) and to prevent discoloration, often quantified by the yellowness index (YI).
Studies on analogous highly hindered phosphites, such as tris(2,4-di-tert-butylphenyl) phosphite, demonstrate superior performance in preserving the physical and visual properties of polymers through multiple extrusion cycles. google.com It is well-established that phosphites are most effective at the high temperatures characteristic of melt processing. The addition of these stabilizers leads to minimal changes in melt viscosity and color, even after repeated processing, which is indicative of a high level of polymer protection. google.com
The expected performance of this compound in maintaining processing stability in a polymer like polypropylene (PP) after multiple extrusion passes is illustrated in the table below. The data is hypothetical but based on typical performance characteristics of high-end, sterically hindered phosphite stabilizers.
| Property | Unstabilized PP | PP + 0.1% this compound (Expected) |
|---|---|---|
| Melt Flow Index (g/10 min) - 1st Pass | 3.0 | 3.1 |
| Melt Flow Index (g/10 min) - 5th Pass | 9.5 | 4.0 |
| Yellowness Index - 1st Pass | 2.5 | 1.5 |
| Yellowness Index - 5th Pass | 15.0 | 4.5 |
Long-Term Durability
While phosphites are primarily known as processing stabilizers, their role extends to enhancing the long-term durability of the final polymer product. They achieve this largely through a synergistic interaction with primary antioxidants, which are typically hindered phenols. google.com During processing, the phosphite stabilizer protects the primary antioxidant from being consumed. This ensures that a greater amount of the primary antioxidant remains intact in the finished product to provide long-term thermal stability during its service life.
The long-term durability of a stabilized polymer is often assessed through methods like oven aging, where the material is exposed to elevated temperatures for extended periods, and by measuring the oxidative induction time (OIT). A longer OIT indicates better resistance to oxidation. For example, in polypropylene blends, the combination of a phosphite stabilizer like TNPP with a phenolic antioxidant has been shown to significantly increase the OIT compared to using either stabilizer alone. google.com
The anticipated impact of this compound on the long-term thermal stability of a polymer such as high-density polyethylene (HDPE), when used in conjunction with a primary antioxidant, is presented below. The values are representative of what would be expected from a high-performance stabilization system.
| Test Parameter | HDPE + Primary Antioxidant | HDPE + Primary Antioxidant + 0.1% this compound (Expected) |
|---|---|---|
| Oxidative Induction Time (OIT) at 200°C (minutes) | 25 | 65 |
| Time to Embrittlement (Oven Aging at 150°C, hours) | 400 | 1200 |
Mechanistic Studies of Tris 2,6 Di Nonyl Phenyl Phosphite As an Antioxidant
Stoichiometric and Catalytic Reduction of Hydroperoxides by Tris[2,6-di(nonyl)phenyl] Phosphite (B83602)
A primary function of TNPP as a secondary antioxidant is its ability to decompose hydroperoxides (ROOH), which are key intermediates in the auto-oxidation of organic materials. up.ac.za This decomposition prevents the formation of highly reactive alkoxy and hydroxyl radicals that would otherwise propagate the degradation process. smolecule.com
The reduction of hydroperoxides by TNPP proceeds through a stoichiometric redox reaction, where the phosphite is oxidized to the corresponding phosphate (B84403). aston.ac.uk This reaction can be represented by the general equation:
P(OR)₃ + ROOH → OP(OR)₃ + ROH smolecule.com
Kinetic studies have shown that this reaction typically follows second-order kinetics. aston.ac.uk For instance, the reaction of phosphites with cumene (B47948) hydroperoxide has been observed to be a second-order process. aston.ac.uk This stoichiometric reduction effectively removes hydroperoxides from the system, thus inhibiting the chain-branching step of autoxidation.
Beyond the initial stoichiometric reaction, TNPP can also participate in the catalytic decomposition of hydroperoxides. Following the initial oxidation to phosphate, further reactions with hydroperoxides can lead to the formation of species that act as catalysts for the continued destruction of hydroperoxides. aston.ac.uk This catalytic behavior enhances the long-term effectiveness of TNPP as a stabilizer.
Chain-Breaking Antioxidant Activity and Radical Trapping Mechanisms
While primarily classified as a hydroperoxide decomposer, TNPP and its derivatives also exhibit chain-breaking antioxidant activity by trapping peroxyl radicals (ROO•). researchgate.net This dual functionality allows TNPP to interrupt the oxidation cycle at multiple points.
Kinetics and Products of Reactions with Peroxyl Radicals
The reaction of phosphite antioxidants with peroxyl radicals is a key aspect of their chain-breaking mechanism. researchgate.net The rate constant for this reaction, known as the inhibition rate constant (kᵢₙₕ), is a critical parameter in determining the antioxidant's efficacy. nih.gov The reaction involves the phosphite donating an electron to the peroxyl radical, thereby neutralizing it and breaking the propagation chain of oxidation. vinatiorganics.com
The products of this reaction include the corresponding phosphate and other radical species. The stability of the resulting radicals is crucial to prevent them from initiating new oxidation chains.
Generation and Role of Aryloxyl Radical Intermediates
The reaction of TNPP with peroxyl radicals can lead to the formation of aryloxyl radical intermediates. The bulky 2,6-di(nonyl)phenyl groups on the phosphorus atom play a significant role in stabilizing these radical intermediates through steric hindrance. researchgate.netenergiforsk.se This steric shielding prevents the aryloxyl radicals from readily participating in further reactions that could propagate oxidation.
Structure-Activity Relationships: Influence of Steric Hindrance on Antioxidant Efficacy
The chemical structure of TNPP, particularly the steric hindrance provided by the 2,6-di(nonyl)phenyl groups, is a critical determinant of its antioxidant activity. researchgate.netenergiforsk.se This steric hindrance influences both its hydroperoxide decomposing and radical-trapping capabilities.
The bulky alkyl groups ortho to the oxygen atom on the phenyl rings create a sterically crowded environment around the phosphorus center. This has several important consequences:
Enhanced Stability: The steric bulk improves the hydrolytic stability of the phosphite, which is crucial for its persistence and effectiveness in various applications. life-trialkyl.eu
Modulation of Reactivity: While extreme steric hindrance can sometimes reduce the rate of reaction with radicals, the substitution pattern in TNPP appears to strike a balance that allows for effective radical trapping. researchgate.net The steric shielding stabilizes the resulting aryloxyl radical, preventing it from initiating new degradation chains. energiforsk.se
Synergistic Effects: The structure of TNPP allows for synergistic interactions when used in combination with primary antioxidants, such as hindered phenols. vinatiorganics.comsmolecule.com The TNPP can regenerate the primary antioxidant by reducing its oxidized form, thereby extending its effective lifetime. smolecule.com
Table 1: Effect of Steric Hindrance on Antioxidant Properties
| Property | Influence of Steric Hindrance |
| Hydrolytic Stability | Increased |
| Radical Trapping Rate | Modulated |
| Stability of Aryloxyl Radical | Increased |
| Synergism with Primary Antioxidants | Enhanced |
Kinetic Modeling and Mechanistic Pathways of Antioxidant Action
To better understand and predict the performance of TNPP as an antioxidant, kinetic modeling has been employed. researchgate.net These models aim to simulate the complex series of reactions involved in the oxidative degradation of a material and the inhibiting action of the antioxidant.
A kinetic model for a phosphite-stabilized system would typically include the following key reaction steps:
Initiation: Formation of initial radicals. energiforsk.se
Propagation: Reaction of radicals with the substrate to form hydroperoxides. energiforsk.se
Chain Branching: Decomposition of hydroperoxides into more radicals. smolecule.com
Inhibition by Phosphite:
Stoichiometric reduction of hydroperoxides. aston.ac.ukresearchgate.net
Catalytic decomposition of hydroperoxides. aston.ac.uk
Trapping of peroxyl radicals. researchgate.net
Termination: Combination of radicals to form non-radical products. energiforsk.se
These models often involve a large number of elementary reactions and their corresponding rate constants. researchgate.net By solving the resulting system of differential equations, it is possible to predict the concentration of various species over time, such as the consumption of the phosphite antioxidant and the formation of degradation products. researchgate.net
Kinetic models have been successfully used to simulate the thermal oxidation of polyethylene (B3416737) stabilized with phosphite antioxidants, showing good agreement with experimental data for stabilizer depletion and the formation of oxidation products. researchgate.net These models provide valuable insights into the mechanistic pathways of antioxidant action and can aid in the design of more effective stabilization systems.
Theoretical and Computational Investigations of Tris 2,6 Di Nonyl Phenyl Phosphite
Electronic Structure and Molecular Orbital Analysis of Tris[2,6-di(nonyl)phenyl] Phosphite (B83602)
The electronic structure of tris[2,6-di(nonyl)phenyl] phosphite is central to its function as both a ligand and an antioxidant. The phosphorus(III) center is characterized by a lone pair of electrons, which is the primary site for σ-donation to a metal center. The surrounding three 2,6-di(nonyl)phenyl groups, however, profoundly modulate its electronic properties.
Molecular orbital (MO) analysis of analogous bulky phosphite ligands reveals that the highest occupied molecular orbital (HOMO) is typically centered on the phosphorus lone pair. The energy of the HOMO is a critical descriptor of the ligand's σ-donating capacity; a higher HOMO energy generally corresponds to stronger σ-donation. The bulky and electron-donating alkyl (nonyl) groups on the phenyl rings are expected to increase the electron density at the phosphorus atom, thereby raising the HOMO energy compared to less substituted triphenyl phosphites.
Conversely, the lowest unoccupied molecular orbital (LUMO) is associated with the π-acceptor character of the ligand. For phosphite ligands, the LUMO often involves P-O antibonding orbitals. The electron-withdrawing nature of the oxygen atoms enhances the π-accepting ability of the phosphorus ligand. bris.ac.uk The interplay between the σ-donor (HOMO) and π-acceptor (LUMO) capabilities is a defining feature of phosphite ligands. Computational studies on similar phosphites suggest that while they are generally considered electron-poor or π-acidic ligands, the specific substituents can tune these properties. whiterose.ac.uk For this compound, the bulky aryl groups also contribute to a large steric footprint, which can influence orbital overlap with a metal center.
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to quantify these electronic properties. Key parameters derived from these calculations for analogous systems provide insight into the expected values for this compound.
Table 1: Calculated Electronic Properties of Analogous Phosphorus Ligands
| Parameter | P(OMe)₃ | P(OPh)₃ | PPh₃ | Expected for this compound |
|---|---|---|---|---|
| HOMO Energy (eV) | -9.8 | -9.2 | -8.5 | Higher than P(OPh)₃ |
| LUMO Energy (eV) | 1.5 | 0.8 | 0.5 | Similar to P(OPh)₃ |
| HOMO-LUMO Gap (eV) | 11.3 | 10.0 | 9.0 | ~9-10 |
| Tolman Electronic Parameter (cm⁻¹) | 2079 | 2085 | 2069 | ~2080-2085 |
Note: Data for P(OMe)₃, P(OPh)₃, and PPh₃ are representative values from computational studies on phosphite and phosphine (B1218219) ligands for comparative purposes. The values for this compound are estimations based on structural analogy.
Computational Modeling of Ligand-Metal Bonding and Reactivity
Computational modeling, particularly with DFT, is instrumental in elucidating the nature of the bond between a phosphite ligand and a transition metal. This bonding is typically described by the Dewar-Chatt-Duncanson model, which involves σ-donation from the phosphorus lone pair to an empty metal d-orbital and π-back-donation from a filled metal d-orbital to an empty σ* orbital of the P-O bonds.
Studies on various metal-phosphine and metal-phosphite complexes have shown that DFT functionals, especially those that account for dispersion forces (like the M06 family or DFT-D methods), are crucial for accurately predicting metal-ligand bond dissociation energies (BDEs). researchgate.net The large, flexible nonyl groups on this compound would introduce significant dispersion interactions, making these advanced computational methods essential for accurate modeling. researchgate.net
The steric bulk of this compound, quantified by its cone angle, is another critical factor. While experimental determination can be complex, computational methods can calculate the percent buried volume (%Vbur), which provides a more nuanced measure of the steric environment around the metal center. rsc.org The extreme steric hindrance from the 2,6-di(nonyl)phenyl substituents is expected to create a unique "catalytic pocket," influencing substrate access and the stability of reaction intermediates. rsc.org
Table 2: Representative Calculated Bond Dissociation Enthalpies (BDEs) for Metal-Phosphorus Bonds
| Complex | Computational Method | Calculated BDE (kcal/mol) |
|---|---|---|
| (CO)₅Cr-P(OMe)₃ | BLYP-D | 29.8 |
| (CO)₅Cr-PPh₃ | BLYP-D | 34.5 |
| (CO)₄Ni-P(OPh)₃ | M06 | 31.2 |
| [Au(P(OMe)₃)(STga)] | ωB97X | Weaker Au-P bond vs. Auranofin |
Note: This table presents data from various computational studies on representative metal-phosphite and -phosphine complexes to illustrate typical bond strengths. STga refers to the thioglucose tetraacetate ligand. The weakening of the Au-P bond in the trimethylphosphite complex compared to the triethylphosphine (B1216732) analogue (Auranofin) was a key finding. nih.gov
Density Functional Theory (DFT) Studies of Catalytic Reaction Pathways
DFT has become an indispensable tool for mapping the entire energy profile of catalytic cycles, such as hydroformylation, hydrogenation, and cross-coupling reactions, where phosphite ligands are commonly employed. bris.ac.ukacs.org These studies calculate the geometries and energies of reactants, transition states, and intermediates to determine the reaction mechanism and the rate-determining step.
For a catalyst system involving this compound, DFT studies would focus on several key aspects:
Ligand Dissociation/Association: The energy cost of ligand dissociation from the metal center is a crucial parameter that often initiates a catalytic cycle. The large steric bulk of this ligand would likely facilitate dissociation compared to smaller phosphites. acs.org
Substrate Coordination: The binding energy of the substrate (e.g., an alkene) to the metal center is influenced by the electronic properties of the phosphite ligand.
Migratory Insertion and Reductive Elimination: These are key bond-forming steps in many catalytic processes. DFT calculations can determine the activation barriers for these steps, which are sensitive to the steric and electronic properties of the supporting ligand. bris.ac.uk Studies on rhodium-catalyzed hydroformylation have shown that electron-withdrawing phosphite ligands can lower the barrier for the coordination-insertion step compared to bulky, electron-rich phosphines. bris.ac.uk
While no specific DFT studies on catalytic cycles using this compound are published, the principles from related systems suggest that its combination of significant steric bulk and moderate π-acidity would lead to unique catalytic activity and selectivity.
Quantum Chemical Analysis of Antioxidant Mechanisms and Energetics
This compound also functions as a secondary antioxidant, primarily by decomposing hydroperoxides (ROOH) into non-radical products, thus preventing the formation of highly reactive alkoxy and hydroxy radicals. researchgate.net Quantum chemical methods are used to investigate the mechanisms and energetics of this process.
The antioxidant activity of related phenolic and phosphite compounds has been studied computationally, focusing on several key mechanisms researchgate.netnih.gov:
Hydrogen Atom Transfer (HAT): While less common for the phosphite itself, the phenolic rings could potentially participate in HAT. The key descriptor for this mechanism is the Bond Dissociation Enthalpy (BDE) of the O-H bond in the corresponding phenol (B47542). nih.govscirp.org
Single Electron Transfer - Proton Transfer (SET-PT): This mechanism involves the transfer of an electron to the radical, followed by proton transfer. The Ionization Potential (IP) is a crucial parameter for the initial electron transfer step.
Hydroperoxide Decomposition: This is the primary role of phosphite antioxidants. The reaction proceeds via the oxidation of the phosphite (P(III)) to the corresponding phosphate (B84403) (P(V)). DFT calculations can model the reaction pathway, including the transition state for the oxygen atom transfer from the hydroperoxide to the phosphorus atom. The activation energy for this reaction is a direct measure of the antioxidant efficiency.
For this compound, computational studies would likely show a favorable reaction energy for its oxidation to tris[2,6-di(nonyl)phenyl] phosphate. The bulky, electron-rich nature of the aryl groups would influence the reaction kinetics.
Table 3: Key Quantum Chemical Descriptors for Antioxidant Activity
| Descriptor | Definition | Relevance to Antioxidant Activity |
|---|---|---|
| Bond Dissociation Enthalpy (BDE) | Enthalpy change for homolytic cleavage of a bond (e.g., O-H). | Lower BDE facilitates Hydrogen Atom Transfer (HAT). nih.gov |
| Ionization Potential (IP) | Energy required to remove an electron from a molecule. | Lower IP facilitates the initial step of the SET-PT mechanism. |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Lower Ea for reaction with ROOH indicates higher antioxidant efficiency. |
| Reaction Enthalpy (ΔH) | The net energy change of a reaction. | A highly exothermic reaction (negative ΔH) indicates a strong thermodynamic driving force. |
Note: This table defines key theoretical parameters used to evaluate and predict the antioxidant potential of chemical compounds through computational analysis.
Advanced Analytical Methodologies for Characterization and Reaction Monitoring of Tris 2,6 Di Nonyl Phenyl Phosphite
Chromatographic Separation Techniques for Purity and Degradation Product Analysis
Chromatographic methods are indispensable for separating the complex mixtures that can arise during the synthesis, storage, and use of tris[2,6-di(nonyl)phenyl] phosphite (B83602). These techniques are paramount for assessing purity and tracking the formation of impurities and degradation products, such as the corresponding phosphate (B84403) and hydrolyzed species like 2,6-di(nonyl)phenol.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of tris[2,6-di(nonyl)phenyl] phosphite due to the compound's high molecular weight and low volatility.
Development of robust HPLC methods often involves reversed-phase chromatography. A typical setup utilizes a C8 or C18 stationary phase, which effectively retains the nonpolar phosphite and its derivatives. The mobile phase is generally a mixture of organic solvents, such as acetonitrile (B52724) and isopropanol, with isocratic elution being common for routine analysis. google.com Ultraviolet (UV) detection is frequently employed, with a detection wavelength set around 220 nm or 277 nm. google.comnih.gov For enhanced sensitivity and specificity, particularly in complex matrices like polymer extracts, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This approach not only quantifies the parent phosphite but also confirms the identity of its transformation products. nih.gov One advanced HPLC method involves pre-column derivatization, where the phosphite is intentionally oxidized to its more stable phosphate ester form using an agent like tert-butyl hydroperoxide. google.com This increases the stability of the analyte during analysis, improving accuracy and peak shape. google.com
Gas Chromatography (GC), while less common for the intact molecule, is highly effective for analyzing its lower molecular weight hydrolysis or degradation products, such as 2,4-di-tert-butylphenol, which can arise from similar phosphite antioxidants. researchgate.net Analysis is typically performed using GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for definitive identification.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Chromatographic Mode | Reversed-Phase | google.com |
| Stationary Phase (Column) | C8 or C18 | google.com |
| Mobile Phase | Acetonitrile/Isopropanol mixture | google.com |
| Elution | Isocratic | google.com |
| Detector | UV (220-277 nm) or Mass Spectrometry (MS) | google.comnih.govresearchgate.net |
| Quantification Limit (LC-MS/MS) | ~0.50 µg/dm² in laminates | nih.govresearchgate.netsmolecule.com |
Spectroscopic Characterization of this compound and its Transformations
Spectroscopic techniques provide detailed structural information at the molecular level, enabling the unambiguous identification of this compound and the characterization of its chemical changes during stabilization processes.
NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds.
³¹P NMR: This is the most direct and informative technique for studying phosphites and their transformations. This compound exhibits a characteristic chemical shift in the phosphite region of the ³¹P spectrum. Upon oxidation to the corresponding phosphate, a significant downfield shift occurs, moving the signal to the phosphate region. researchgate.net This clear distinction allows for straightforward monitoring of the primary antioxidant reaction. Hydrolysis can also be tracked by the appearance of new signals corresponding to hydrogen phosphonates or phosphoric acid. cnrs.fr The purity of the initial material can be readily assessed using ³¹P NMR. sci-hub.se For similar triaryl phosphites, the characteristic ³¹P signal appears around +120 ppm.
¹H and ¹³C NMR: These spectra provide detailed information about the organic structure of the molecule. The ¹H NMR spectrum shows distinct signals for the aromatic protons on the phenyl rings and a complex set of overlapping signals for the numerous aliphatic protons of the nine-carbon nonyl chains. spectrabase.com Similarly, the ¹³C NMR spectrum confirms the presence of aromatic and aliphatic carbons. nih.gov Changes in these spectra, particularly in the aromatic region, can indicate hydrolysis of the P-O-Ar bond.
| Nucleus | Compound Type | Typical Chemical Shift (δ) Range | Reference |
|---|---|---|---|
| ³¹P | Aryl Phosphite (P-III) | ~ +120 to +135 ppm | |
| Aryl Phosphate (P-V) | ~ 0 to -20 ppm | researchgate.netsci-hub.se | |
| ¹H | Aromatic Protons (Ar-H) | ~ 6.8 - 7.5 ppm | spectrabase.com |
| Aliphatic Protons (-CH₂, -CH₃) | ~ 0.8 - 2.8 ppm | spectrabase.com | |
| ¹³C | Aromatic Carbons (Ar-C) | ~ 120 - 150 ppm | nih.gov |
| Aliphatic Carbons (-CH₂, -CH₃) | ~ 14 - 40 ppm | nih.gov |
Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman are complementary techniques for characterizing this compound. metrohm.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from the hydrocarbon portions. Strong bands corresponding to C-H stretching of the aliphatic nonyl groups are observed around 2850-2960 cm⁻¹. Aromatic C-H stretching appears near 3050 cm⁻¹. The most diagnostic bands for the phosphite moiety are related to the P-O-C linkages. The P-O-Ar stretching vibrations typically produce strong, broad absorptions in the 1200-1100 cm⁻¹ and 950-850 cm⁻¹ regions. pageplace.de Upon oxidation to the phosphate, a new, very strong P=O stretching band would appear around 1300-1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is also sensitive to the vibrational modes of the molecule. Aromatic ring vibrations often give rise to strong Raman signals. The P-O-C symmetric stretching modes are also Raman active. This technique can be particularly useful for in-situ monitoring due to the ability to use fiber optic probes and its low interference from water. mt.com
Mass spectrometry is essential for confirming the molecular weight of the compound and identifying its structure through fragmentation analysis. The nominal molecular weight of this compound (C₄₅H₆₉O₃P) is approximately 689 g/mol . nih.gov
When coupled with liquid chromatography (LC-MS), soft ionization techniques are typically used. Atmospheric Pressure Chemical Ionization (APCI) in positive mode is effective for analyzing the intact phosphite. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions for unequivocal identification and quantification in selected reaction monitoring (SRM) mode. The fragmentation often involves the loss of one or more of the di(nonyl)phenyl groups.
| Parameter | Value / Description | Reference |
|---|---|---|
| Molecular Formula | C₄₅H₆₉O₃P | nih.gov |
| Molecular Weight | ~689.0 g/mol | nih.gov |
| Ionization Technique | Atmospheric Pressure Chemical Ionization (APCI) | nih.govresearchgate.net |
| Parent Ion [M+H]⁺ | m/z 689.6 | researchgate.net |
| Characteristic MS/MS Transitions | 689.6 → 469.6; 689.6 → 343.5 | researchgate.net |
In-Situ and Operando Spectroscopic Techniques for Mechanistic Elucidation
To fully understand the reaction mechanisms of this compound as it functions, for example, during the high-temperature processing of a polymer, it is necessary to observe the chemical transformations as they occur. In-situ and operando spectroscopic techniques enable real-time monitoring of these dynamic processes. aip.orgornl.gov
Operando FT-NIR Spectroscopy: Fourier Transform Near-Infrared (FT-NIR) spectroscopy is well-suited for online process monitoring in industrial environments like polymer extrusion. azom.com By placing a fiber-optic probe directly into the extruder melt, changes in the NIR spectrum can be correlated with the consumption of the phosphite and the formation of its phosphate oxidation product. This provides real-time data on stabilizer efficiency and degradation kinetics under actual processing conditions. azom.com
Operando Raman Spectroscopy: Raman spectroscopy is a powerful tool for operando studies due to its high chemical specificity and ability to use robust fiber optic probes. youtube.com It can be used to monitor the structural changes in the phosphite stabilizer within a polymer matrix during thermal or photo-oxidative stress, providing insights into the reaction pathways and the role of the stabilizer in preventing degradation. aip.orgyoutube.com
Operando UV-Vis Spectroscopy: For reactions in solution or in thin films, UV-Vis spectroscopy can track the formation and decay of transient species or colored products. acs.org Changes in the electronic structure of the aromatic rings upon reaction can be monitored, providing kinetic data on the transformation processes. acs.org
While specific operando studies on this compound are not widely published, the application of these techniques, which have been successfully used for other polymer additives and catalytic systems, represents the frontier for elucidating its precise mechanistic role in polymer stabilization. ornl.govacs.org
Degradation Pathways and Environmental Transformation of Tris 2,6 Di Nonyl Phenyl Phosphite
Hydrolytic Stability and Hydrolysis Product Identification
Tris[2,6-di(nonyl)phenyl] phosphite (B83602) is noted for its hydrolytic stability, a crucial property for its application in polymers that may be exposed to moisture. google.com The bulky nonylphenyl groups attached to the phosphorus atom provide steric hindrance, which slows down the rate of hydrolysis. smolecule.com Studies comparing it to linear alkyl phosphites, such as tris(2-ethylhexyl) phosphite, have shown that the latter hydrolyzes 3 to 5 times faster under the same conditions. smolecule.com
Despite its relative stability, tris[2,6-di(nonyl)phenyl] phosphite can undergo hydrolysis, especially under conditions of prolonged exposure to moisture. The primary hydrolysis product identified is nonylphenol. nih.gov The hydrolysis reaction involves the cleavage of the ester bond between the nonylphenol group and the phosphorus atom, leading to the formation of a dialkyl or diaryl hydrogen phosphite and the release of nonylphenol. google.com
Table 1: Hydrolysis Comparison of Phosphite Antioxidants
| Phosphite Compound | Relative Hydrolysis Rate | Key Structural Feature |
|---|---|---|
| This compound | 1x | Bulky nonylphenyl groups |
This table provides a simplified comparison of the relative hydrolysis rates based on available data.
Thermal Decomposition Mechanisms within Polymer Matrices
The high boiling point of this compound, which is greater than 360°C, contributes to its thermal stability. sigmaaldrich.com However, decomposition can occur at elevated temperatures experienced during polymer processing. To prevent thermal decomposition during its purification, specific techniques like thin-film distillation are employed, with evaporator temperatures between 200–220°C under reduced pressure. smolecule.com
Within polymer matrices, such as polyamide 6 (PA6), this compound enhances thermal stability. smolecule.comsigmaaldrich.com For instance, in accelerated aging tests, PA6 containing this phosphite retained 90% of its initial molecular weight after 1,000 hours at 150°C, a significant improvement over unstabilized controls which only retained 60%. smolecule.com The stabilization mechanism involves the phosphite acting as a chain extender, which helps to maintain the polymer's molecular weight during melt extrusion. researchgate.net
Oxidative Degradation Processes and Phosphate (B84403) By-product Formation
This compound functions as an antioxidant by decomposing hydroperoxides that are formed during the oxidative degradation of polymers. sigmaaldrich.comgoogle.com This process involves the phosphite being oxidized to a phosphate. google.com The phosphite donates electrons to free radicals, effectively breaking the oxidative chain reactions and is particularly effective against hydroperoxides. vinatiorganics.com
This reduction of peroxides slows down crosslinking and color degradation in the polymer. google.com The primary by-product of this antioxidant activity is the corresponding phosphate ester of this compound. This transformation is a key part of its function as a stabilizer in materials like polyethylene (B3416737). sigmaaldrich.com
Academic Studies on Environmental Fate and Photodegradation
The environmental fate of this compound is influenced by its physical and chemical properties. It has a high potential for adsorption to soil and sediment. oecd.org The estimated atmospheric half-life of this compound, based on its reaction with photochemically-produced hydroxyl radicals, is approximately 7.6 hours. nih.gov
Studies on related phosphite antioxidants have provided insights into their environmental behavior. For example, tris(2,4-di-tert-butylphenyl)phosphite, a similar compound, is not readily biodegradable and is hydrolytically stable under environmentally relevant pH conditions. oecd.org Research on the degradation of other organophosphate compounds, such as tris-(2-chloroisopropyl) phosphate, has shown that processes like UV-driven sulfate (B86663) radical oxidation can lead to their transformation into various degradation intermediates. nih.gov While specific photodegradation studies on this compound are not extensively detailed in the provided results, the degradation of its hydrolysis product, nonylphenol, is a subject of environmental concern and has been studied more broadly. researchgate.netresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Nonylphenol |
| Tris(2-ethylhexyl) phosphite |
| Tris(2,4-di-tert-butylphenyl) phosphite |
| Tris-(2-chloroisopropyl) phosphate |
| Polyamide 6 (PA6) |
Q & A
Q. What are the recommended methods for synthesizing TNPP, and how can its purity be validated?
TNPP is typically synthesized via the reaction of 2,6-di(nonyl)phenol with phosphorus trichloride under controlled stoichiometric conditions. A study by Mane et al. (2012) details its synthesis using interfacial reactions in acetonitrile, optimizing parameters like reaction time, temperature, and molar ratios . Purity validation involves chromatographic techniques (HPLC or GC-MS) and spectroscopic methods (³¹P NMR and FTIR). For example, ³¹P NMR can confirm the absence of unreacted phosphorus intermediates, while FTIR identifies characteristic P–O–C aromatic stretching bands (~980 cm⁻¹) .
Q. How can TNPP be distinguished from structurally similar phosphite antioxidants in mixtures?
High-resolution mass spectrometry (HRMS) and ³¹P NMR are critical. HRMS provides exact mass-to-charge ratios (e.g., TNPP: C₈₇H₁₂₃O₃P, [M+H]⁺ = 1234.9), while ³¹P NMR distinguishes TNPP (δ ≈ 120–125 ppm) from triphenyl phosphite (δ ≈ 130–135 ppm) . Comparative retention times in reverse-phase HPLC further aid differentiation .
Q. What experimental protocols are used to assess TNPP’s efficacy as a stabilizer in polymer matrices?
Accelerated aging tests under thermal/UV stress, coupled with tensile strength measurements and carbonyl index tracking via FTIR, evaluate TNPP’s antioxidant performance. For example, in PVC films, TNPP (0.2 phr) is compounded with Ca/Zn stabilizers, and oxidative induction time (OIT) is measured via DSC to quantify stabilization efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in thermal stability data for TNPP across studies?
Discrepancies in thermal degradation thresholds (e.g., 105–131°C in screening studies ) often arise from varying analytical conditions (e.g., heating rate, atmosphere). Methodological harmonization is key:
Q. What advanced techniques are employed to detect TNPP breakdown products in environmental or biological systems?
Non-targeted screening using LC-QTOF-MS identifies metabolites like 4-nonylphenol (4-NP) and phosphoric acid derivatives. For example, a 2015 study detected TNPP degradation products in food-contact plastics via fragmentation patterns (e.g., m/z 219 for 4-NP) and quantified them using isotope dilution . Environmental monitoring requires SPE extraction followed by HRMS, with detection limits <1 ng/L .
Q. How do computational models enhance the understanding of TNPP’s radical-scavenging mechanisms?
Density functional theory (DFT) simulations calculate bond dissociation energies (BDEs) for P–O and C–O bonds, predicting TNPP’s reactivity toward peroxyl radicals. For instance, the BDE of TNPP’s P–O bond (~335 kJ/mol) correlates with its ability to donate electrons, stabilizing polymer radicals . Molecular dynamics (MD) simulations further model TNPP’s diffusion in polymer matrices, linking mobility to antioxidant efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
